4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile is an organic compound known for its unique photophysical properties. It is extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation, leading to dual fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile typically involves the reaction of 4-(dimethylamino)benzonitrile with various reagents under controlled conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, especially under photoinduced conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and solvents like DMF are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a model compound in photophysical studies.
Biology: Its photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Mechanism of Action
The compound exerts its effects primarily through intramolecular charge transfer. Upon photo-excitation, the dimethylamino group donates an electron to the cyanophenyl group, resulting in dual fluorescence. This process is influenced by the solvent polarity and the molecular environment .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Shares similar photophysical properties but lacks the additional cyano group.
4-(Methoxy)benzonitrile: Similar structure but different electronic properties due to the methoxy group.
Uniqueness
4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile is unique due to its dual fluorescence and the ability to undergo intramolecular charge transfer, making it a valuable compound in photophysical studies and material science .
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(dimethylamino)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-15(2)9-12(8-14)11-5-3-10(7-13)4-6-11/h3-6,9H,1-2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHHHUKLSASMFM-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.